molecular formula C9H18BrNOZn B14546621 bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate CAS No. 62034-14-4

bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate

Cat. No.: B14546621
CAS No.: 62034-14-4
M. Wt: 301.5 g/mol
InChI Key: UMEGHJQWTOOFPD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a bromozinc cation coordinated with a 1-(diethylamino)-3-methylbut-1-en-1-olate ligand, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate typically involves the reaction of a zinc halide with an appropriate ligand precursor. One common method is the reaction of zinc bromide with 1-(diethylamino)-3-methylbut-1-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and stoichiometry, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species or elemental zinc.

    Substitution: The bromozinc cation can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxides, while substitution reactions can produce various organozinc compounds.

Scientific Research Applications

Bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The bromozinc cation can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This property makes it an effective catalyst in many organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Zinc chloride;1-(diethylamino)-3-methylbut-1-en-1-olate
  • Zinc iodide;1-(diethylamino)-3-methylbut-1-en-1-olate
  • Zinc acetate;1-(diethylamino)-3-methylbut-1-en-1-olate

Uniqueness

Bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate is unique due to the presence of the bromozinc cation, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloride and iodide counterparts, the bromide ion offers a balance between reactivity and stability, making it a versatile reagent in various synthetic applications.

Properties

CAS No.

62034-14-4

Molecular Formula

C9H18BrNOZn

Molecular Weight

301.5 g/mol

IUPAC Name

bromozinc(1+);1-(diethylamino)-3-methylbut-1-en-1-olate

InChI

InChI=1S/C9H19NO.BrH.Zn/c1-5-10(6-2)9(11)7-8(3)4;;/h7-8,11H,5-6H2,1-4H3;1H;/q;;+2/p-2

InChI Key

UMEGHJQWTOOFPD-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C(=CC(C)C)[O-].[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.